3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide
Description
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a piperidin-1-ylethoxy group attached to a benzenesulfonamide core
Properties
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O5S/c1-23-10-7-18-25(21,22)13-5-6-15(14(17)11-13)24-12-16(20)19-8-3-2-4-9-19/h5-6,11,18H,2-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWIMRVAUFRYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the benzenesulfonamide core: This step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group.
Introduction of the chloro group: Chlorination of the benzenesulfonamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyethyl group: This step involves the alkylation of the benzenesulfonamide core with 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Formation of the piperidin-1-ylethoxy group: The final step involves the reaction of the intermediate compound with 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(2-methoxyethyl)-3-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide: Similar structure but with different substitution patterns.
3-chloro-N-(2-ethoxyethyl)-4-(2-oxo-2-piperidin-1-ylethoxy)benzenesulfonamide: Similar structure but with different alkyl groups.
3-chloro-N-(2-methoxyethyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide: Similar structure but with different heterocyclic groups.
The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
